molecular formula C6H13Cl3Si B129522 Hexyltrichlorosilane CAS No. 928-65-4

Hexyltrichlorosilane

Cat. No.: B129522
CAS No.: 928-65-4
M. Wt: 219.6 g/mol
InChI Key: LFXJGGDONSCPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyltrichlorosilane, also known as this compound, is a trichloroalkylsilane with the molecular formula CH₃(CH₂)₅SiCl₃. It is a colorless liquid with a pungent odor and is primarily used as a surfactant and capping agent. This compound is known for its ability to functionalize surface atoms and attach hexyl groups to silica substrates, such as silica nanoparticles .

Mechanism of Action

Target of Action

Trichloro(hexyl)silane primarily targets silica substrates , such as silica nanoparticles . It acts as a surfactant and a capping agent, functionalizing the surface atoms of these substrates .

Mode of Action

The compound interacts with its targets by attaching hexyl groups to the surface atoms of the silica substrates . This interaction results in the modification of the substrate’s surface properties, potentially enhancing its stability and compatibility with other substances .

Biochemical Pathways

It’s known that the compound plays a role in the surface modification of silica substrates, which could influence various biochemical processes depending on the context of its application .

Pharmacokinetics

Given its use as a surfactant and a capping agent, it’s likely that these properties would be influenced by factors such as the compound’s concentration, the nature of the silica substrate, and the specific conditions of its application .

Result of Action

The molecular and cellular effects of Trichloro(hexyl)silane’s action primarily involve the modification of silica substrates. By attaching hexyl groups to the surface atoms of these substrates, the compound can alter their surface properties, potentially enhancing their stability and compatibility with other substances .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Trichloro(hexyl)silane. For instance, the presence of moisture or water can cause the compound to react rapidly, potentially affecting its stability and efficacy . Therefore, it’s crucial to control the environmental conditions during the application of Trichloro(hexyl)silane to ensure optimal results .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyltrichlorosilane can be synthesized through the direct chlorination of hexylsilane. The reaction involves the exposure of hexylsilane to chlorine gas under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, trichloro(hexyl)silane is produced using a similar chlorination process. The process involves the use of specialized reactors that can handle the corrosive nature of chlorine gas. The reaction is carefully monitored to maintain the desired temperature and pressure conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hexyltrichlorosilane undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form hexylsilanetriol and hydrochloric acid.

    Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Various nucleophiles such as alcohols, amines, and thiols.

Major Products Formed:

Scientific Research Applications

Hexyltrichlorosilane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Hexyltrichlorosilane is unique due to its specific alkyl chain length and reactivity. Similar compounds include:

In comparison, trichloro(hexyl)silane offers a balance between reactivity and hydrophobicity, making it suitable for a wide range of applications.

Properties

IUPAC Name

trichloro(hexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXJGGDONSCPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl3Si
Record name HEXYLTRICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3586
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044741
Record name Trichloro(hexyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by moist air or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue. It is used as a chemical intermediate., Liquid, Colorless liquid with a penetrating odor; Fumes in moist air; [Hawley]
Record name HEXYLTRICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3586
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Silane, trichlorohexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexyltrichlorosilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5538
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

190 °C
Record name Hexyltrichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.1100 g/cu cm at 20 °C
Record name Hexyltrichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.25 [mmHg]
Record name Hexyltrichlorosilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5538
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless liquid

CAS No.

928-65-4
Record name HEXYLTRICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3586
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexyltrichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyltrichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXYLTRICHLOROSILANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexyltrichlorosilane
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/hexyltrichlorosilane-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Silane, trichlorohexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichloro(hexyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichlorohexylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXYLTRICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ5Z98918X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hexyltrichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 25 ml oven dried stainless steel tube, 0.15 g (0.75 mmol) of tri-n-butylphosphine, 0.90 g (7.5 mmol) of 1-chlorohexane, and 5.08 g (37.5 mmol) of trichlorosilane were added under a dry nitrogen atmosphere. After sealing the cylinder with a valve, the reactor was maintained at 150° C. for 12 hrs. The resulting mixture was distilled to yield 1.1 g of n-hexyltrichlorosilane (bp; 215-219° C., yield; 65%).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexyltrichlorosilane
Reactant of Route 2
Reactant of Route 2
Hexyltrichlorosilane
Reactant of Route 3
Reactant of Route 3
Hexyltrichlorosilane
Reactant of Route 4
Hexyltrichlorosilane
Reactant of Route 5
Hexyltrichlorosilane
Reactant of Route 6
Hexyltrichlorosilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.